Pentachloropyridine: A Comprehensive Technical Guide
Pentachloropyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentachloropyridine is a chlorinated heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of commercially important chemicals. Its highly chlorinated pyridine ring makes it a versatile precursor for the introduction of other functional groups through nucleophilic substitution reactions. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and primary applications of pentachloropyridine, with a focus on experimental protocols and reaction pathways.
Chemical and Physical Properties
Pentachloropyridine is a white to yellowish crystalline solid with a pungent odor.[1] It is stable under normal storage conditions in a cool, dry, and well-ventilated area.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₅Cl₅N | [1] |
| Molecular Weight | 251.33 g/mol | [2] |
| Appearance | White to off-white/yellowish crystalline powder/flakes | [1] |
| Melting Point | 124 - 126 °C | [3] |
| Boiling Point | 280 - 282.3 °C | [4][5] |
| Density | ~1.764 g/cm³ | |
| Vapor Pressure | 0.01 - 1.4 x 10⁻² mm Hg (at 20-25 °C) | |
| Water Solubility | ~9 mg/L | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and ligroin.[1] | |
| LogP (Octanol/Water Partition Coefficient) | ~4.35 | |
| CAS Number | 2176-62-7 | [1] |
Spectral Data
The National Institute of Standards and Technology (NIST) provides spectral data for pentachloropyridine, which can be accessed for further analysis.[6][7][8][9] This includes:
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Infrared (IR) Spectrum: Useful for identifying the functional groups and overall structure of the molecule.
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Mass Spectrum (Electron Ionization): Provides information about the molecular weight and fragmentation pattern of the compound.[6]
Experimental Protocols
Synthesis of Pentachloropyridine
The industrial synthesis of pentachloropyridine is primarily achieved through the high-temperature, vapor-phase chlorination of pyridine.[10]
Reaction:
C₅H₅N + 5Cl₂ → C₅Cl₅N + 5HCl
General Protocol:
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Vaporization: Pyridine is vaporized, typically in a stream of an inert gas like nitrogen.
-
Mixing: The vaporized pyridine is mixed with a significant excess of chlorine gas. A molar ratio of more than 6 moles of chlorine to 1 mole of pyridine is recommended for optimal yield of pentachloropyridine.
-
Reaction: The gas mixture is passed through a heated reactor, which can be a fixed or fluidized bed reactor.
-
Temperature: The reaction is typically carried out at temperatures ranging from 380 °C to 500 °C.[10]
-
Catalyst: The reaction can be facilitated by the presence of a catalyst, such as activated carbon-supported cobalt chloride, barium chloride, and lanthanum chloride, or by passing the reactants through a bed of porous material like silica or alumina.[10]
-
-
Condensation and Collection: The product stream exiting the reactor is cooled to condense the crude pentachloropyridine.
-
Work-up: The crude solid product is dissolved in a suitable organic solvent (e.g., chloroform or trichloroethylene). The solution is then washed with an aqueous solution of sodium bicarbonate to neutralize any remaining HCl, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed by distillation, and the crude pentachloropyridine is purified by fractional distillation or recrystallization.
Purification of Pentachloropyridine
1. Recrystallization:
Recrystallization is a common laboratory technique for purifying solid compounds. The choice of solvent is crucial for effective purification. While specific literature on the recrystallization of pentachloropyridine is sparse, a general protocol using ethanol as a potential solvent is provided below.
General Protocol:
-
Solvent Selection: In an ideal recrystallization solvent, the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a potential candidate for pentachloropyridine.
-
Dissolution: Place the crude pentachloropyridine in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: As the solution cools, the solubility of pentachloropyridine will decrease, leading to the formation of crystals. The process can be further encouraged by placing the flask in an ice bath.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
2. Sublimation:
Sublimation is a purification technique where a solid is transformed directly into a gas, which then re-condenses as a pure solid on a cold surface. This method is suitable for compounds that have a sufficiently high vapor pressure at a temperature below their melting point.
General Protocol:
-
Apparatus Setup: Place the crude pentachloropyridine in the bottom of a sublimation apparatus.
-
Heating: Gently heat the apparatus under reduced pressure. The temperature should be high enough to cause sublimation but below the melting point of pentachloropyridine.
-
Condensation: The vaporized pentachloropyridine will condense as pure crystals on the cold surface (cold finger) of the apparatus.
-
Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully scrape the purified crystals from the cold finger.
Uses of Pentachloropyridine
Pentachloropyridine is a key intermediate in the synthesis of several important agrochemicals, particularly pesticides. Its reactivity at the 4-position of the pyridine ring allows for selective nucleophilic substitution.
Synthesis of 2,3,5,6-Tetrachloropyridine
Reduction of pentachloropyridine at the 4-position yields 2,3,5,6-tetrachloropyridine, another important intermediate.
Reaction:
C₅Cl₅N + Zn + H⁺ → C₅HCl₄N + Zn²⁺ + Cl⁻
General Protocol:
-
Reaction Setup: In a reaction flask, dissolve pentachloropyridine in a suitable solvent such as acetic acid.
-
Addition of Zinc: Add zinc dust to the solution. The reaction is typically carried out at a controlled temperature. One patent describes a procedure where a mixture of pentachloropyridine in 95% acetic acid is heated to 50°C, and zinc dust is added in portions.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the excess zinc is filtered off. The filtrate is then typically diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: The crude 2,3,5,6-tetrachloropyridine can be purified by recrystallization or distillation.
Synthesis of Chlorpyrifos
Chlorpyrifos is a widely used organophosphate insecticide. Its synthesis involves the hydrolysis of pentachloropyridine to 3,5,6-trichloro-2-pyridinol (TCP), followed by reaction with O,O-diethylthiophosphoryl chloride.
Step 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)
A general procedure involves the hydrolysis of 2,3,5,6-tetrachloropyridine.[11]
Step 2: Synthesis of Chlorpyrifos from TCP
A preferred commercial method involves reacting TCP with O,O-diethylphosphorochloridothioate under basic conditions in a solvent like dimethylformamide.[12]
Synthesis of Triclopyr
Triclopyr is a selective systemic herbicide. Its synthesis also utilizes intermediates derived from pentachloropyridine. The production of triclopyr can involve the reaction of sodium trichloropyridinol with methyl chloroacetate, followed by hydrolysis.
Signaling Pathways and Biological Activity
It is important to distinguish pentachloropyridine from the more extensively studied pentachlorophenol (PCP) . Research on pentachlorophenol has indicated that it can induce apoptosis in cancer cells through various signaling pathways, including:
-
Caspase-mediated apoptosis: Involving both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.
-
Mitochondrial membrane depolarization.
-
Deregulation of pro-survival signaling: Including effects on the NF-κB and JNK pathways.
-
ROS-triggered signaling: Leading to oxidative stress and subsequent cytotoxicity.
It must be emphasized that these findings are for pentachlorophenol and cannot be directly extrapolated to pentachloropyridine. Further research is required to elucidate the specific biological effects and mechanisms of action of pentachloropyridine.
Conclusion
Pentachloropyridine is a valuable and versatile chemical intermediate with significant applications in the agrochemical industry. Its synthesis via vapor-phase chlorination of pyridine and its subsequent conversion to key pesticides like chlorpyrifos and triclopyr are well-established industrial processes. While there are indications of potential biological activity, the specific signaling pathways and mechanisms of action of pentachloropyridine in biological systems remain an area for future investigation. This guide provides a foundational understanding of the chemical properties and synthetic utility of pentachloropyridine for professionals in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 5. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]
- 6. Pyridine, pentachloro- [webbook.nist.gov]
- 7. Pyridine, pentachloro- [webbook.nist.gov]
- 8. Pyridine, pentachloro- [webbook.nist.gov]
- 9. Pyridine, pentachloro- [webbook.nist.gov]
- 10. CN102718699A - Method for producing pentachloropyridine - Google Patents [patents.google.com]
- 11. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
